Arbidol Arbidol Umifenovir is an indolyl carboxylic acid.
Umifenovir is an indole-based, hydrophobic, dual-acting direct antiviral/host-targeting agent used for the treatment and prophylaxis of influenza and other respiratory infections. It has been in use in Russia for approximately 25 years and in China since 2006. Its invention is credited to a collaboration between Russian scientists from several research institutes 40-50 years ago, and reports of its chemical synthesis date back to 1993. Umifenovir's ability to exert antiviral effects through multiple pathways has resulted in considerable investigation into its use for a variety of enveloped and non-enveloped RNA and DNA viruses, including Flavivirus, Zika virus, foot-and-mouth disease, Lassa virus, Ebola virus, herpes simplex,, hepatitis B and C viruses, chikungunya virus, reovirus, Hantaan virus, and coxsackie virus B5. This dual activity may also confer additional protection against viral resistance, as the development of resistance to umifenovir does not appear to be significant. Umifenovir is currently being investigated as a potential treatment and prophylactic agent for COVID-19 caused by SARS-CoV2 infections in combination with both currently available and investigational HIV therapies.
Umifenovir is an orally bioavailable indole derivative, with broad-spectrum antiviral and potential anti-inflammatory activities. Upon oral administration, umifenovir inhibits the fusion of the viral envelope with host cell membrane, thereby blocking the entry of virus into host cells and preventing viral infection and replication. Umifenovir may also suppress the expression of the cytokines interleukin-1beta (IL-1b), IL-6, IL-12 and tumor necrosis factor-alpha (TNF-a) and promote the expression of IL-10. This may reduce inflammation.
Brand Name: Vulcanchem
CAS No.: 131707-25-0
VCID: VC21186382
InChI: InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3
SMILES: CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3
Molecular Formula: C22H25BrN2O3S
Molecular Weight: 477.4 g/mol

Arbidol

CAS No.: 131707-25-0

Cat. No.: VC21186382

Molecular Formula: C22H25BrN2O3S

Molecular Weight: 477.4 g/mol

* For research use only. Not for human or veterinary use.

Arbidol - 131707-25-0

CAS No. 131707-25-0
Molecular Formula C22H25BrN2O3S
Molecular Weight 477.4 g/mol
IUPAC Name ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Standard InChI InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3
Standard InChI Key KCFYEAOKVJSACF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3
Appearance Solid powder

Chemical Characteristics and Structure

Arbidol is chemically identified as Ethyl 6-Bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate hydrochloride . This complex molecular structure contributes to its distinctive pharmacological properties. The compound possesses specific functional groups that are crucial for its antiviral efficacy, particularly the amine in position 4 and the hydroxyl moiety in position 5 .

The physical and chemical properties of Arbidol are summarized in the following table:

PropertySpecification
CAS Number131707-25-0
Molecular FormulaC22H25BrN2O3S
Molecular Weight477.41
Physical FormSolid
ColorPale Brown to Light Brown
Boiling Point591.8±50.0 °C (Predicted)
Density1.37±0.1 g/cm3 (Predicted)
SolubilitySlightly soluble in Chloroform and Methanol (when heated)
pKa6.02±0.50 (Predicted)
Purity (Commercial)≥98%

The chemical structure features an indole core with multiple functional groups that facilitate its interaction with viral proteins. These structural elements are essential for its pharmacodynamic properties and contribute to its efficacy against various viral pathogens .

Pharmacological Mechanism

General Antiviral Activity

Arbidol exhibits a broad-spectrum antiviral activity through multiple mechanisms. The compound primarily functions by preventing viral entry into host cells, effectively inhibiting the initial stages of viral infection . More specifically, Arbidol inhibits membrane fusion between the viral envelope (surrounding the viral capsid) and the cell membrane of the target cell . This mechanism is particularly effective against enveloped viruses that require fusion for cellular entry.

The compound's action demonstrates greater efficacy against RNA viruses compared to DNA viruses, making it especially valuable for respiratory viral infections . Beyond direct antiviral effects, Arbidol also exhibits immunomodulatory properties that enhance the host's antiviral response. These include stimulation of humoral immune responses, induction of interferon production, and enhancement of macrophage phagocytic function .

Specific Activity Against Influenza Viruses

Arbidol's mechanism of action against influenza viruses involves a specific interaction with viral hemagglutinin (HA) proteins. The compound increases the stability of influenza viral hemagglutinins and prevents the low-pH conformational transitions necessary for fusion machinery to function properly . This effectively blocks the fusion process required for viral entry into host cells.

Activity Against SARS-CoV-2

Recent research has elucidated Arbidol's potential mechanism against SARS-CoV-2, the causative agent of COVID-19. Molecular dynamics and structural analyses indicate that Arbidol targets the SARS-CoV-2 spike glycoprotein, specifically binding to amino acid residues in the S2 trimerization domain .

The key interacting residues include K776, E780, K947, E1017, R1019, S1021, N1023, L1024, and T1027, with the compound positioned between trimerization helices of two protomers . This interaction impedes the trimerization of the spike glycoprotein, which is essential for viral attachment to host cell receptors and subsequent entry. In vitro studies have shown that Arbidol inhibits SARS-CoV-2 infection with an IC50 value of 4.11 μM .

Clinical Applications

Historical Approval and Usage

Arbidol was initially approved and used in China and Russia for the treatment of influenza A and B infections . Its broad-spectrum activity against respiratory viruses has made it a significant antiviral agent in these regions for several years. The compound's efficacy against influenza viruses is attributed to its specific interaction with viral hemagglutinin proteins and interference with multiple stages of the viral lifecycle .

Clinical Efficacy Studies

Meta-Analysis Findings

A comprehensive meta-analysis examining Arbidol's efficacy for COVID-19 treatment revealed complex results. When compared with non-antiviral treatments, Arbidol showed no significant difference in primary outcomes, including the negative rate of PCR on Day 7 (risk ratio [RR]: 0.94; 95% confidence interval (CI): 0.78–1.14) and Day 14 (RR: 1.10; 95% CI: 0.96–1.25), as well as PCR negative conversion time (mean difference [MD]: 0.74; 95% CI: −0.87 to 2.34) .

Comparative Efficacy with Other Antivirals

When compared with other antiviral agents, Arbidol demonstrated varying efficacy:

  • Versus Lopinavir/Ritonavir (LPV/r): Arbidol showed better efficacy for primary outcomes (p < .05) and significantly fewer adverse events (RR: 0.44; 95% CI: 0.28–0.68, p=.0002) .

  • Versus Chloroquine: No significant difference was observed in primary outcomes, including negative rate of PCR on Day 14 (RR: 1.27; 95% CI: 0.64–2.51, p=.50) and PCR negative conversion time (MD: 0.69; 95% CI: −3.72 to 5.10, p=.76) .

  • Combination therapy: Adding Arbidol to Lopinavir/Ritonavir led to better efficacy in terms of negative rate of PCR on Day 7 (RR: 2.06; 95% CI: 1.13–3.76, p=.02) .

Retrospective Study Results

A retrospective study comparing COVID-19 patients who received Arbidol (n=72) with those who received no antiviral treatment (n=60) reported more favorable outcomes in the Arbidol group. Specifically, patients treated with Arbidol had a significantly shorter disease course (23.42 ± 6.92 days vs. 29.60 ± 6.49 days, p < 0.001) . The following table summarizes key findings from this study:

Outcome MeasureArbidol Treatment (n=72)Non-antiviral Treatment (n=60)P valueDifference (days)
Disease duration (days)23.42 ± 6.9229.60 ± 6.49< 0.0016.183
Days before 2 NAT negative results21.61 ± 6.9527.59 ± 6.39< 0.0015.983
Days before significantly improved chest CT outcome18.33 ± 5.9424.28 ± 5.35< 0.0015.949

This study suggested potential benefits of Arbidol for shortening the clinical course of COVID-19, accelerating viral clearance (as measured by nucleic acid testing), and improving radiological outcomes .

Current Research Status and Future Directions

The research landscape for Arbidol continues to evolve, particularly regarding its potential applications for emerging viral threats. The compound's unique mechanism of action, targeting viral entry through membrane fusion inhibition, represents a valuable approach complementary to other antiviral strategies. Current research focuses on optimizing dosing regimens, identifying synergistic combinations with other antivirals, and developing improved formulations to enhance bioavailability and efficacy .

The sequence and structural similarities between Arbidol binding sites for SARS-CoV-2 spike glycoprotein and influenza H3N2 hemagglutinin suggest potential for further therapeutic development . Future research directions may include structural modifications to enhance specificity for coronavirus targets while maintaining the broad-spectrum activity that characterizes this compound.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :